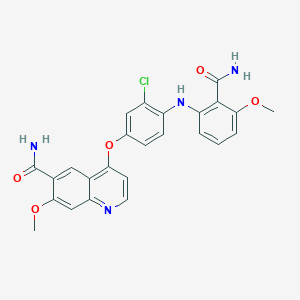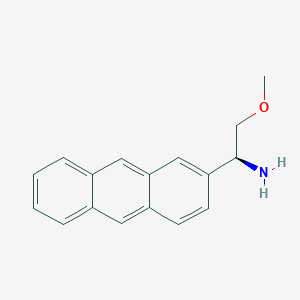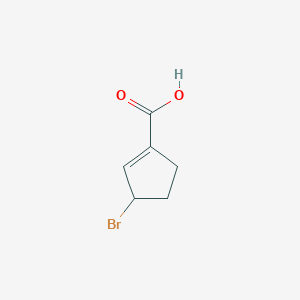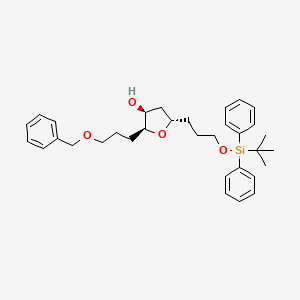
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through intramolecular cyclization reactions.
Introduction of Benzyloxy and Propyl Groups: The benzyloxy and propyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protected hydroxyl groups are deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,5S)-2-(3-(Methoxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ONE: Similar structure but with a ketone group instead of an alcohol group.
Eigenschaften
Molekularformel |
C33H44O4Si |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
InChI-Schlüssel |
MGANJKZABJOTLY-MHDHXZMLSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
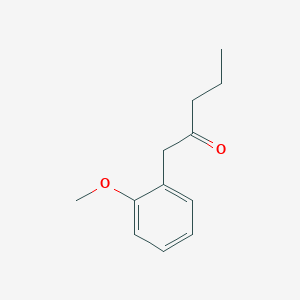

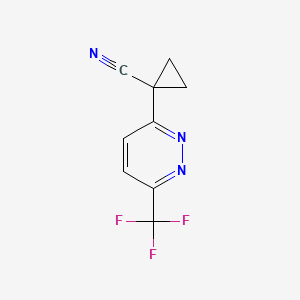

![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

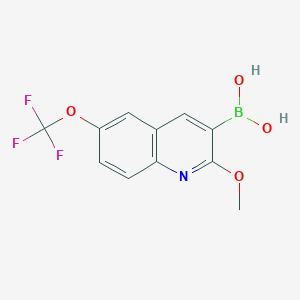
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
